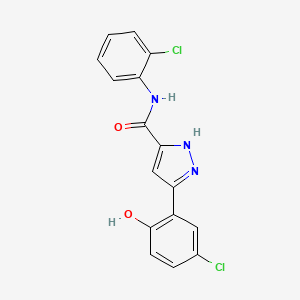
5-(5-chloro-2-hydroxyphenyl)-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-chloro-2-hydroxyphenyl)-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with chlorophenyl and hydroxyphenyl groups, making it an interesting subject for research in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chlorophenyl and hydroxyphenyl groups. This can be done using chlorinating agents and phenolic compounds under controlled conditions.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted pyrazole with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-chloro-2-hydroxyphenyl)-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(5-chloro-2-hydroxyphenyl)-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (5-chloro-2-hydroxyphenyl)-(2-chlorophenyl)methanone
- (2-Amino-5-chlorophenyl)-(4-chlorophenyl)methanone
Uniqueness
5-(5-chloro-2-hydroxyphenyl)-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H11Cl2N3O2 |
|---|---|
Peso molecular |
348.2 g/mol |
Nombre IUPAC |
3-(5-chloro-2-hydroxyphenyl)-N-(2-chlorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-9-5-6-15(22)10(7-9)13-8-14(21-20-13)16(23)19-12-4-2-1-3-11(12)18/h1-8,22H,(H,19,23)(H,20,21) |
Clave InChI |
TXWBPROBFKHGMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


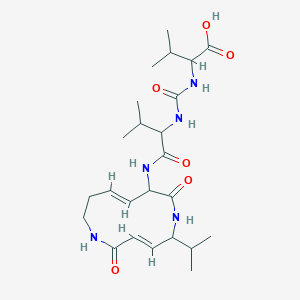

![(1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14090754.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090761.png)
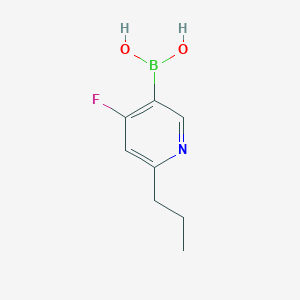

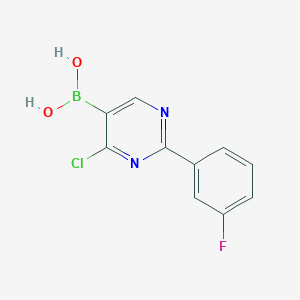
![(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)](/img/structure/B14090771.png)
![5-(2-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14090777.png)
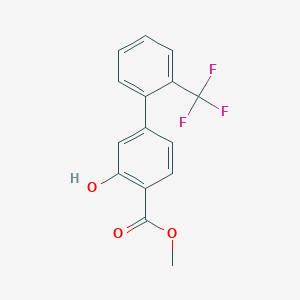
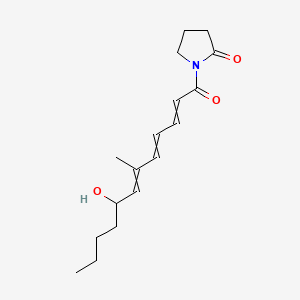
![Methyl 4-{2-[3-(dimethylamino)propyl]-6-methoxy-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090804.png)

